2-(2-Benzylphenoxy)acetohydrazide

説明

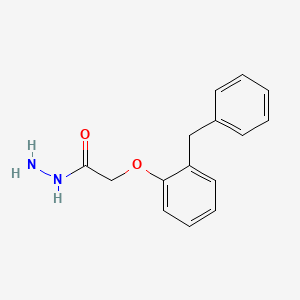

2-(2-Benzylphenoxy)acetohydrazide is a hydrazide derivative characterized by a benzyl-substituted phenoxy group attached to an acetohydrazide backbone.

特性

IUPAC Name |

2-(2-benzylphenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-17-15(18)11-19-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAPDVRQINVHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(2-Benzylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Benzylphenoxy)acetic acid with hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-(2-Benzylphenoxy)acetic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

化学反応の分析

Types of Reactions:

2-(2-Benzylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted hydrazides.

科学的研究の応用

2-(2-Benzylphenoxy)acetohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those with anticonvulsant and anti-inflammatory properties.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Research: It serves as a tool for studying biochemical pathways and mechanisms, particularly those involving hydrazide derivatives.

作用機序

The mechanism of action of 2-(2-Benzylphenoxy)acetohydrazide is primarily related to its interaction with biological targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl and phenoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity .

類似化合物との比較

Anticonvulsant Activity

Benzimidazole-containing derivatives (e.g., compounds 25g and 25j in ) exhibit superior anticonvulsant activity compared to phenytoin, attributed to their dual hydrogen-bonding capacity via the benzimidazole NH and hydrazide groups .

Enzyme Inhibition

- α-Glucosidase Inhibition : Ethylthio-benzimidazole derivatives (e.g., 228 ) demonstrate potent α-glucosidase inhibition (IC₅₀ = 6.10 µM), outperforming acarbose by ~60-fold . The ethylthio group enhances hydrophobic interactions with the enzyme’s active site.

- AChE Inhibition : Para-hydroxyl-substituted derivatives (e.g., 206 ) show moderate AChE inhibition (IC₅₀ = 29.5 µM), but remain less potent than galantamine, suggesting bulkier substituents may hinder binding .

Antimicrobial and Anticancer Activity

- Antimicrobial : Oxadiazole derivatives (e.g., compound 3 in ) exhibit MIC values of 30.2–43.2 µg/cm³, linked to their ability to disrupt microbial membrane integrity .

- Anticancer: Benzothiazole derivatives (e.g., ) show selective cytotoxicity against glioma (C6) and adenocarcinoma (A549) cells, likely due to thiazole-mediated DNA intercalation and ROS generation .

Anti-inflammatory Activity

Phenoxyphenyl derivatives (e.g., 9a) reduce inflammation via COX-2 inhibition, with potency comparable to ibuprofen, as the phenoxy group mimics arachidonic acid’s hydrophobic tail .

生物活性

2-(2-Benzylphenoxy)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a hydrazide functional group attached to a phenoxyacetic acid moiety, which is believed to contribute to its biological activities. The molecular formula is with a molecular weight of approximately 284.31 g/mol.

Target Interactions

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. Specifically, this compound may influence pathways involved in inflammation and cancer progression.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes associated with inflammatory responses and tumor growth.

- Receptor Modulation : The compound could potentially modulate receptor activity linked to neurotransmission and cell signaling.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Anticancer Activity : Initial screening has shown that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro, indicating a possible therapeutic role in inflammatory diseases.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting its utility in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers treated various cancer cell lines (e.g., HeLa, MCF-7) with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across the tested lines.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. Using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly decreased the production of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research highlights the potential of this compound as a versatile therapeutic agent. Its ability to modulate key biological pathways positions it as a candidate for further investigation in drug development.

Table 2: Research Findings Overview

| Study Focus | Findings | |

|---|---|---|

| Anticancer | Dose-dependent cytotoxicity | Promising for cancer therapy |

| Anti-inflammatory | Reduced cytokine production | Potential for inflammatory diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。